4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-12-9-14(24-13-4-2-1-3-11(12)13)15(23)19-17-21-20-16(25-17)10-5-7-18-8-6-10/h1-9H,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNFSAAQYKYGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole ring and the pyridine moiety using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Substitution Reactions at the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position, due to electron-withdrawing effects from adjacent nitrogen atoms.
Key findings:
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Phosphoryl chloride (POCl₃) facilitates coupling with aromatic carboxylic acids via intermediate hydrazide formation .
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Chlorination at C-2 occurs under mild conditions, preserving the chromene and pyridine moieties.
Chromene Carbonyl Reactivity
The 4-oxo group on the chromene ring participates in nucleophilic additions and reductions.
Nucleophilic Addition
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Reagents: Grignard reagents (e.g., CH₃MgBr) in THF at −78°C.
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Product: Tertiary alcohol derivative (4-hydroxy-4H-chromene).
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Yield: 58%.
Reduction
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Reagents: NaBH₄ in methanol (25°C, 2 hr).
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Product: 4-hydroxy-4H-chromene derivative.
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Selectivity: >90% for carbonyl reduction without affecting the amide group .
Amide Group Transformations
The carboxamide group undergoes hydrolysis and condensation:
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hr | 4-oxo-4H-chromene-2-carboxylic acid | Complete decomposition | |
| Basic hydrolysis | 2M NaOH, 80°C, 4 hr | Sodium carboxylate salt | 78% recovery | |
| Condensation | DCC/DMAP, RNH₂, CH₂Cl₂, 24 hr | Secondary amide derivatives | 63-71% yield |
Pyridine Ring Modifications
The pyridin-4-yl group participates in electrophilic aromatic substitution (EAS):
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Nitration: HNO₃/H₂SO₄ (0°C, 1 hr) → 3-nitro-pyridyl derivative (52% yield) .
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Sulfonation: ClSO₃H in CHCl₃ (25°C, 12 hr) → pyridyl sulfonic acid (44% yield) .
Regioselectivity: EAS occurs preferentially at the pyridine meta position due to electron-withdrawing effects from the oxadiazole .
Oxidative Coupling Reactions
The chromene core undergoes oxidative dimerization:
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Reagent: FeCl₃ (10 mol%) in acetonitrile (80°C, 8 hr).
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Product: Bichromene dimer linked via C–C bond at C-3 positions.
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
Mechanistic Insights
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Oxadiazole reactivity: The ring’s electron-deficient nature enables nucleophilic attack at C-2, with POCl₃ acting as both catalyst and chlorinating agent .
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Chromene photolysis: UV-induced [4π] electrocyclic ring opening follows a conrotatory pathway, as evidenced by DFT calculations .
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Amide stability: Resistance to basic hydrolysis (vs. acidic conditions) stems from resonance stabilization of the deprotonated intermediate.
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold for pharmaceutical derivatization. Experimental data emphasize the need for controlled conditions to prevent undesired side reactions, particularly oxidative degradation of the chromene system .
Scientific Research Applications
Biological Applications
The biological significance of this compound is primarily attributed to the oxadiazole and chromene moieties, which are known for their diverse pharmacological activities:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The electron-withdrawing nature of the oxadiazole enhances its interaction with microbial targets .
- Antitumor Properties : Research indicates that derivatives of chromene have shown promise in inhibiting cancer cell proliferation. The incorporation of the oxadiazole ring may enhance this activity by facilitating interactions with cellular targets involved in tumor growth .
- Anti-inflammatory Effects : Compounds similar to 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide have been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Combining the chromene and oxadiazole components through condensation reactions to form the desired structure.
- Cyclization Processes : Utilizing cyclization methods to create the heterocyclic rings integral to the final product.
Case Studies
Several studies have explored the applications and effectiveness of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with oxadiazole structures exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted the role of structural modifications in enhancing biological activity .
- Anticancer Research : Research focusing on chromene derivatives revealed their potential to inhibit cancer cell lines through apoptotic pathways. The study suggested that modifications like those found in 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide could further improve efficacy.
- Inflammation Studies : Investigations into the anti-inflammatory properties of related compounds indicated their potential to reduce inflammatory markers in vitro and in vivo, suggesting therapeutic applications for chronic inflammation .
Comparison with Related Compounds
A comparative analysis highlights how 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide stands out due to its hybrid structure:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-Pyridinyl Oxadiazoles | Contains pyridine and oxadiazole | Antimicrobial | Varies with substitution pattern |
| Benzo[f]Chromenes | Benzo fused with chromene | Anticancer | Known for fluorescence properties |
| 1,3,4-Oxadiazoles | Simple oxadiazole structure | Antibacterial | Often less complex than hybrid structures |
The hybrid nature of 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide may enhance its biological efficacy compared to simpler analogs by providing multiple pathways for interaction with biological targets.
Mechanism of Action
The mechanism of action of 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(pyridin-4-yl)pentanamide: Contains a pyridine moiety and an oxo group but lacks the chromene and oxadiazole rings.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Features a quinoline core and exhibits similar biological activities.
Uniqueness
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, an oxadiazole ring, and a pyridine moiety, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide represents a unique molecular structure combining a chromene core, an oxadiazole ring, and a pyridine moiety. This combination is significant for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Synthesis
The compound's synthesis involves several key steps:
- Formation of the Chromene Core : Achieved through cyclization reactions involving salicylaldehyde and β-ketoesters.
- Oxadiazole Ring Formation : Created by reacting hydrazine derivatives with carboxylic acids under dehydrating conditions.
- Amide Bond Formation : Coupling the chromene core with the oxadiazole and pyridine moieties using coupling reagents like EDCI or DCC in the presence of a base.
Biological Activities
The biological activities of 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide have been evaluated in various studies:
Anticancer Activity
Research indicates that compounds containing oxadiazole and chromene structures exhibit promising anticancer properties. For instance:
- IC50 Values : In vitro studies have shown that derivatives from similar structural families can have IC50 values as low as 1.61 µg/mL against certain cancer cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation through modulation of kinase activity and cell cycle arrest mechanisms .
Antimicrobial Properties
The presence of the oxadiazole moiety enhances antimicrobial activity:
- Studies have demonstrated that derivatives exhibit significant antibacterial and antifungal activities, which correlate with their structural properties .
- The electronic characteristics of the heterocycles involved play a crucial role in their interaction with biological targets.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound:
- The presence of electron-donating groups on the pyridine or oxadiazole rings has been shown to enhance activity against specific biological targets.
- Variations in substituents on the chromene core can significantly affect both potency and selectivity towards different cellular pathways .
Case Studies
Several case studies highlight the compound's potential:
- Antitumor Activity : A study evaluated various derivatives against multiple cancer cell lines, revealing that modifications to the oxadiazole ring significantly improved cytotoxicity.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
Data Summary
| Biological Activity | Observed Effects | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Induces apoptosis | 1.61 µg/mL | Cell cycle arrest |
| Antimicrobial | Bactericidal | Varies | Inhibition of bacterial growth |
| Anti-inflammatory | Reduces cytokines | Not specified | COX/LOX inhibition |
Q & A
Q. Basic
- X-ray Crystallography : Resolves 3D conformation, particularly for the oxadiazole and chromene rings .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms functional group connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- HPLC : Ensures >95% purity by separating residual reactants or side products .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
- Orthogonal Methods : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico approaches (e.g., molecular docking) .
- Purity Verification : Use HPLC-MS to rule out impurities affecting activity .
- QSAR Modeling : Correlate structural variations (e.g., substituents on the pyridine ring) with activity trends .
What experimental strategies are recommended to study interactions with adenosine receptors?
Q. Advanced
- Radioligand Binding Assays : Measure displacement of [³H]-adenosine analogs in receptor-rich membranes (e.g., from rat brain tissue) .
- Functional Assays : Monitor cAMP levels in HEK293 cells transfected with A₁/A₂ₐ receptors to classify agonist/antagonist behavior .
- Molecular Docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., PDB ID 3RFM) .
How can synthetic yields be improved during large-scale production?
Q. Basic
- Green Chemistry : Replace traditional solvents with PEG-400 to enhance reaction rates and reduce waste .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30-minute cyclization at 150 W) .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to optimize cross-coupling efficiency .
What computational methods predict the compound’s reactivity under varying pH and temperature?
Q. Advanced
- DFT Calculations : Gaussian09 simulations assess electron density changes in the oxadiazole ring under acidic/basic conditions .
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 37°C in buffers (pH 2–12) to identify stability thresholds .
How does the compound’s bioactivity compare to structural analogs?
Q. Advanced
- SAR Analysis : Replace the pyridinyl group with thiazole or furan moieties and test against cancer cell lines (e.g., MCF-7) .
- Meta-Analysis : Compile IC₅₀ values from literature for analogs (e.g., 4-oxo-chromene derivatives) to identify potency trends .
What are the best practices for ensuring compound stability during storage?
Q. Basic
- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .
- Solvent Selection : Dissolve in DMSO-d6 for NMR studies to avoid hydrolysis .
How to design a high-throughput screening (HTS) protocol for this compound?
Q. Advanced
- Assay Miniaturization : Use 384-well plates with fluorescence-based readouts (e.g., FLIPR for calcium flux assays) .
- Z’-Factor Optimization : Validate signal-to-noise ratios >0.5 using positive/negative controls (e.g., staurosporine for kinase inhibition) .
What structural features contribute to its potential as a multi-target inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
